B1580146 L-GLUTAMINE (15N2)

L-GLUTAMINE (15N2)

Cat. No.: B1580146
M. Wt: 148.13
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Labeling Characteristics

L-Glutamine (¹⁵N₂) is a stable isotope-labeled form of the amino acid L-glutamine, where both nitrogen atoms in the molecule are substituted with nitrogen-15 isotopes. The compound maintains the chemical formula C₅H₁₀N₂O₃ with a molecular weight of 148.13 g/mol, representing an increase of 2 mass units compared to the natural isotopic form due to the incorporation of two heavy nitrogen isotopes. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid, and it carries the Chemical Abstracts Service registry number 204451-48-9.

The isotopic enrichment in L-Glutamine (¹⁵N₂) typically achieves 98% incorporation of nitrogen-15 at both nitrogen positions. This high level of enrichment ensures reliable and consistent labeling patterns in metabolic studies. The compound exists as a neat powder with chemical purity exceeding 98% and requires storage at room temperature away from light and moisture to maintain stability. The unique isotopic signature of this compound makes it particularly valuable for applications requiring precise nitrogen tracking, including biomolecular nuclear magnetic resonance spectroscopy, metabolomics studies, and proteomics research.

The dual nitrogen labeling provides distinct advantages over single nitrogen-labeled variants. While single nitrogen-15 labeled glutamine can track specific nitrogen pathways, the doubly labeled form enables comprehensive monitoring of both the amide nitrogen and the amino nitrogen simultaneously. This capability is essential for understanding complex nitrogen transfer reactions and metabolic networks where glutamine serves as both a nitrogen donor and acceptor.

Table 1: Chemical Properties of L-Glutamine (¹⁵N₂)

Property Value
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 148.13 g/mol
Mass Shift +2
Nitrogen-15 Enrichment 98%
Chemical Purity >98%
Storage Temperature Room temperature
Solubility in Water 25 mg/mL

Historical Development of Stable Isotope-Labeled Amino Acids

The development of stable isotope-labeled amino acids traces its origins to the pioneering work of the 1930s when Harold Urey and colleagues successfully isolated and concentrated nitrogen-15 in 1937. This breakthrough provided researchers with essential tools for investigating the metabolic fate of amino, amine, and amido-containing compounds. The foundational research by Rudolf Schoenheimer and his team established the principles of using stable isotopes as metabolic tracers, laying the groundwork for modern isotopic labeling techniques.

The evolution of stable isotope labeling technology accelerated significantly in the early 2000s with the development of Stable Isotope Labeling by Amino Acids in Cell Culture methodology. This advancement enabled researchers to metabolically incorporate heavy amino acids into entire proteomes, creating ideal standards for quantitative proteomics analysis. The technique proved particularly valuable because labeled and unlabeled samples could be mixed before sample preparation, preventing variability between preparations from distorting quantitation results.

L-Glutamine (¹⁵N₂) emerged as a particularly important tracer due to glutamine's central role in cellular metabolism. The compound serves as a non-essential amino acid that participates in numerous metabolic pathways, including protein synthesis, cellular energy production, and nitrogen transport. Research in the 1980s and 1990s demonstrated that nitrogen-15 labeled glutamine could effectively trace nitrogen flow in various biological systems, from isolated organelles to whole organisms.

The refinement of analytical techniques, particularly gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods, enabled precise quantification of nitrogen-15 incorporation into metabolic products. These technological advances made it possible to track glutamine-derived nitrogen with high sensitivity and reproducibility, establishing L-Glutamine (¹⁵N₂) as a standard tool in metabolic research.

Role in Nitrogen Metabolic Studies

L-Glutamine (¹⁵N₂) plays a fundamental role in nitrogen metabolism research by serving as a versatile tracer for multiple biochemical pathways. The compound enables researchers to investigate how cells utilize nitrogen for biosynthetic processes, particularly in the synthesis of nucleotides, amino acids, and other nitrogen-containing biomolecules. The dual nitrogen labeling allows simultaneous tracking of both the amide nitrogen and the amino nitrogen, providing comprehensive insights into nitrogen utilization patterns.

In nucleotide biosynthesis studies, L-Glutamine (¹⁵N₂) has proven invaluable for tracing nitrogen incorporation into purine and pyrimidine bases. Research demonstrates that glutamine amine-nitrogen can be assimilated into both purine and pyrimidine nucleotides, with predictable labeling patterns that reflect the stoichiometry of biosynthetic pathways. Studies using this tracer have shown that one labeled nitrogen incorporates into uridine and thymidine, two labeled nitrogens into adenosine and cytidine, and three labeled nitrogens into guanosine, corresponding to the known biosynthetic requirements for these nucleotides.

The application of L-Glutamine (¹⁵N₂) in cancer metabolism research has revealed important insights into how malignant cells reprogram their nitrogen metabolism. Under hypoxic conditions, cancer cells demonstrate altered glutamine nitrogen utilization patterns, with increased metabolic flux toward dihydroorotate and orotate rather than their downstream processing to uridine monophosphate. This metabolic reprogramming represents a novel pathway for nitrogen disposal that prevents over-accumulation of ammonia during intensive glutamine catabolism.

Table 2: Nitrogen Incorporation Patterns in Nucleotide Biosynthesis

Nucleotide Expected ¹⁵N Atoms Labeling Pattern Metabolic Pathway
Uridine 1 m+1 Pyrimidine synthesis
Thymidine 1 m+1 Pyrimidine synthesis
Adenosine 2 m+2 Purine synthesis
Cytidine 2 m+2 Pyrimidine synthesis
Guanosine 3 m+3 Purine synthesis

Neurobiological applications of L-Glutamine (¹⁵N₂) have provided critical understanding of brain nitrogen metabolism. Studies using isolated brain synaptosomes demonstrate that glutamine metabolism generates nitrogen-15 labeled glutamate, aspartate, and gamma-aminobutyric acid. The research reveals that synaptosomal glutamine and glutamate metabolism are tightly regulated in an interrelated manner, with synaptosomes maintaining constant internal levels of glutamate plus aspartate while releasing excess amino acids into the medium.

The compound's utility extends to studies of protein turnover and amino acid metabolism in various cell types. Astrocyte metabolism studies using L-Glutamine (¹⁵N₂) have shown that these cells simultaneously synthesize and consume glutamine, with significant nitrogen-15 transfer to alanine and essential amino acids including leucine, tyrosine, and phenylalanine. This research demonstrates active reamination of cognate ketoacids and reveals the complex bidirectional nature of glutamine metabolism in neural tissues.

Properties

Molecular Weight

148.13

Purity

98%

Origin of Product

United States

Scientific Research Applications

L-Glutamine-15N2 is a form of L-Glutamine, a non-essential amino acid, labeled with the stable isotope Nitrogen-15 (¹⁵N) at two positions . This isotopic labeling makes it useful in various scientific research applications, including metabolomics, protein expression studies, and cancer research .

Scientific Research Applications

Isotopic Labeling and Protein Expression:

  • Protein Expression and NMR Spectroscopy Supplementing cell culture media with ¹⁵N₂-Glutamine enhances protein expression . In insect cells, glutamine levels can increase protein expression by four to five times compared to deprived conditions . ¹H-¹⁵N nuclear magnetic resonance (NMR) spectroscopy reveals that ¹⁵N atoms from ¹⁵N₂-Glutamine are incorporated into alanine, aspartate, and glutamate with high efficiency (60–70%), demonstrating that glutamine feeds the tricarboxylic acid cycle to meet the high energy demands of insect cells during baculovirus infection and heterologous protein expression .
  • Metabolic Studies: ¹⁵N₂-Glutamine is used to study glutamine metabolism in cells . For example, it has been used to trace the metabolic fate of glutamine nitrogen in cancer cells, revealing that a shift in glutamine nitrogen metabolism contributes to malignancy .
  • Large-scale Synthesis: A method for large-scale synthesis of ¹⁵N₂-Glutamine has been developed to reduce the costs of isotope-labeled glutamine supplementation . This method facilitates the production of both ¹⁵N₂-Glutamine and α,β-deuterated ¹⁵N₂-Glutamine-α,β,β-d₃ from inexpensive precursors at costs of approximately 100 Euro/g .

Metabolism and Bioavailability

  • Glutamine Bioavailability: Studies have shown that glutamine is equally bioavailable whether administered as a free amino acid or as a protein-bound amino acid . Splanchnic extraction of glutamine was found to be similar after the administration of ¹⁵N-labeled oat proteins and a mixture of free amino acids . This suggests that protein sources rich in glutamine are a good option for providing stable glutamine .
  • De novo Synthesis: L-Glutamine contributes to the de novo synthesis of L-citrulline and L-arginine in mice .

Cancer Research

  • Cancer Cell Growth: L-glutamine may play a role in cancer cell growth by releasing ammonia through enzymatic action, which contributes to acid resistance in cancer cells .
  • Nucleotide Synthesis: ¹⁵N-labeling from ¹⁵N₂-Glutamine is used to study nucleotide synthesis in cancer cells . Increased efficiency of ¹⁵N-labeling of nucleotides (IMP, AMP, GMP, and UMP) is associated with a decrease in their pool size, which is likely due to an increased rate of nucleotide synthesis .

Data Table

ApplicationDescription
Protein ExpressionIncreases protein expression levels in cell cultures, particularly in insect cells; used to study the efficiency of isotope incorporation into expressed proteins .
NMR SpectroscopyEnables tracking of ¹⁵N atoms from glutamine into other amino acids like alanine, aspartate, and glutamate, providing insights into metabolic pathways .
MetabolomicsUsed to trace the metabolic fate of glutamine and its role in various metabolic pathways .
Bioavailability StudiesHelps in determining the bioavailability of glutamine when administered as a free amino acid versus when bound in proteins .
Cancer ResearchInvestigates the role of glutamine in cancer cell growth, acid resistance, and nucleotide synthesis; useful for identifying potential targets for cancer treatment .
Nucleotide SynthesisFacilitates the study of nucleotide synthesis rates and metabolic changes in cancer cells; helps in understanding the efficiency of ¹⁵N-labeling of nucleotides .

Case Studies

While specific case studies utilizing L-Glutamine (¹⁵N₂) are not detailed in the search results, the applications described above imply several potential study designs:

  • Protein Expression Optimization:
    • Objective: To optimize protein expression in insect cells using ¹⁵N₂-Glutamine supplementation.
    • Method: Vary glutamine concentrations in cell culture media and measure protein expression levels using techniques like SDS-PAGE and Western blotting. Use NMR spectroscopy to quantify ¹⁵N incorporation into the expressed proteins .
    • Expected Outcome: Determine the optimal glutamine concentration for maximal protein expression and quantify the efficiency of ¹⁵N incorporation.
  • Metabolic Flux Analysis in Cancer Cells:
    • Objective: To trace the metabolic fate of glutamine nitrogen in cancer cells.
    • Method: Culture cancer cells with ¹⁵N₂-Glutamine and analyze the ¹⁵N-labeling patterns in various metabolites using mass spectrometry. Compare metabolic profiles between different cancer cell lines to identify metabolic shifts .
    • Expected Outcome: Identify key metabolic pathways involving glutamine and how they differ in various cancer cell lines.
  • Bioavailability Comparison:
    • Objective: To compare the bioavailability of glutamine from free amino acids versus protein-bound sources.
    • Method: Administer ¹⁵N-labeled glutamine either as a free amino acid or as part of a protein source to human subjects. Measure splanchnic extraction rates and plasma glutamine levels .
    • Expected Outcome: Determine if there are significant differences in glutamine bioavailability between the two administration methods.

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Glutamine Compounds

Isotopic Labeling and Structural Variations

Isotope-labeled L-glutamine derivatives differ in the position and type of isotopic substitution, enabling targeted studies of specific metabolic pathways. Below is a comparative analysis of key variants:

Functional and Experimental Differences

Nitrogen Fixation Studies
  • L-Glutamine (15N₂) : Critical for quantifying nitrogen fixation in chemolithoautotrophic bacteria (e.g., Sulfurimonas spp.), where ¹⁵N₂ incorporation assays confirmed activity even under varying O₂ levels (4–20%) . Contamination in commercial ¹⁵N₂ gas stocks (e.g., Sigma-Aldrich) can skew results, but purified L-glutamine (15N₂) avoids this issue .
  • Comparators: Non-labeled or ¹³C-glutamine cannot distinguish newly fixed N₂ from ambient nitrogen sources.
Inhibition Patterns
  • ¹⁵N₂-labeled glutamine fixation is inhibited by inorganic nitrogen (NH₄⁺, NO₃⁻) but unaffected by organic N (urea, amino acids), highlighting pathway specificity .
  • In contrast, ¹³C-labeled variants are unaffected by N sources but sensitive to C substrate availability .
Methodological Advantages
  • Pre-equilibration vs. Gas Bubbles : Pre-equilibrated ¹⁵N₂ solutions (used in L-glutamine synthesis) reduce heterogeneity in tracer distribution compared to gas bubble methods, which create local ¹⁵N₂ gradients .

Purity and Handling Considerations

  • Contaminant Risks: While ¹⁵N₂ gas may contain ¹⁵N-NO₃⁻/NH₄⁺ impurities , L-glutamine (15N₂) is typically supplied as a purified solid (≥98% purity), minimizing experimental artifacts .
  • Storage : Requires dry, cool conditions (-20°C) to prevent degradation .

Preparation Methods

Fermentation-Based Production and Isolation

One of the principal industrial-scale methods for producing L-Glutamine (15N2) involves microbial fermentation followed by a multi-step purification process. This method is detailed in patent CN100404498C and includes the following steps:

  • Fermentation Broth Preparation: Microorganisms are cultured in a medium containing nitrogen-15 labeled precursors to biosynthesize L-Glutamine (15N2).

  • Pre-Treatment: The fermentation broth is adjusted to pH ~4 and treated with polymer flocculants and coagulant aids to remove solids by centrifugation or filtration. The solids are washed with deionized water to recover any residual product.

  • Ion Exchange Resin Treatment: The clarified broth is passed sequentially through a weak base resin and a strong base resin. This tandem resin system selectively adsorbs L-Glutamine (15N2) and separates it from various impurities, including heteroacids.

  • Elution: L-Glutamine (15N2) is eluted from the resin using a weak acid solution at pH 4, enabling collection of a high-purity fraction.

  • Concentration: The eluate is vacuum concentrated at temperatures between 50°C and 80°C to reach a 3-5% weight concentration.

  • Decolorization and Crystallization: Activated carbon (~0.5%) is added at ~60°C for 20 minutes for decolorization, followed by filtration. The filtrate is further vacuum concentrated, mixed with absolute ethanol, cooled to 2°C, and crystallized over 16 hours.

  • Drying: The crystalline L-Glutamine (15N2) is collected and dried under vacuum at 40°C for 8 hours to yield the final product.

  • Yield: The overall yield reported is approximately 41%, with high product purity suitable for research and industrial use.

Table 1: Summary of Fermentation and Purification Parameters

Step Conditions/Parameters Purpose
pH Adjustment ~4 Optimize flocculation and resin adsorption
Flocculant Addition 100 ppm polymer flocculant Solid removal
Resin Treatment Weak base resin + Strong base resin in series Selective adsorption of L-Glutamine (15N2)
Elution Weak acid, pH=4, flow rate 0.1-1 BV/h Recovery of L-Glutamine (15N2)
Vacuum Concentration 50-80°C, to 3-5% weight Concentrate eluate
Decolorization 0.5% activated carbon, 60°C, 20 min Remove color impurities
Crystallization Add ethanol, cool to 2°C, 16 h Product crystallization
Drying Vacuum oven, 40°C, 8 h Final drying
Overall Yield ~41% Efficiency of process

This method is notable for its scalability, concise process flow, and ability to produce L-Glutamine (15N2) with high purity and yield, making it suitable for large-scale production.

Chemical and Enzymatic Synthesis from Inexpensive Precursors

To address the high cost of isotope-labeled glutamine, especially for applications in isotope labeling of proteins in higher eukaryotic cells, researchers have developed robust chemical and enzymatic synthesis methods. These methods allow large-scale production of L-Glutamine (15N2) and its partially deuterated forms at lower costs.

Key points from recent research include:

  • Synthesis Strategy: Combined chemical and enzymatic synthesis starting from inexpensive nitrogen-15 labeled precursors.

  • Isotopic Labeling: The method achieves high incorporation of 15N isotopes into glutamine, including α,β,β-trideuterated variants (15N2-glutamine-α,β,β-d3).

  • Cost Efficiency: The synthesis reduces the cost to approximately 100 Euro per gram, significantly cheaper than commercial isotope-labeled glutamine.

  • Application: The synthesized L-Glutamine (15N2) has been successfully used for high-yield expression of isotope-labeled proteins, such as the β1-adrenergic receptor, in insect cell systems.

  • Biological Relevance: Supplementation of 15N2-glutamine in cell culture media enhances protein expression by 3- to 5-fold and enables efficient isotope labeling of proteins for NMR studies.

Table 2: Features of Chemical-Enzymatic Synthesis of L-Glutamine (15N2)

Feature Description
Starting Materials Inexpensive 15N-labeled precursors
Synthesis Type Combined chemical and enzymatic
Isotopic Labeling Efficiency High 15N incorporation, including deuterated forms
Cost ~100 Euro/g
Application Isotope labeling in insect cell protein expression
Yield and Purity High, suitable for research applications

This approach provides a practical alternative to fermentation, especially for laboratories requiring moderate to large quantities of isotope-labeled glutamine for advanced biochemical studies.

Analytical and Process Optimization Insights

  • Isotope Scrambling: Studies show that 15N atoms from L-Glutamine (15N2) are metabolically transferred (scrambled) with high efficiency (60-70%) into other amino acids such as alanine, aspartate, and glutamate during cell culture, indicating active metabolic utilization and importance of glutamine in cellular energy cycles.

  • Protein Expression Correlation: The amount of supplemented L-Glutamine (15N2) directly correlates with protein expression levels in insect cells, with optimal concentrations varying by protein.

  • Purity Standards: The preparation methods ensure that the final L-Glutamine (15N2) product meets stringent purity criteria for use in isotope labeling, including minimal contamination by other nitrogenous compounds.

Q & A

Q. What are the critical physicochemical properties of L-Glutamine (15N₂) that influence experimental design?

L-Glutamine (15N₂) has a molecular formula of 13C5H10(15N)2O3^{13}\text{C}_5\text{H}_{10}(^{15}\text{N})_2\text{O}_3 and a molecular weight of 153.09 g/mol. Its isotopic enrichment (98% purity for 15N^{15}\text{N}) necessitates strict storage conditions to prevent degradation, particularly in aqueous solutions where it degrades rapidly. Proper handling includes storage in desiccated environments at controlled temperatures to maintain isotopic integrity .

Q. How should L-Glutamine (15N₂) be prepared for cell culture studies to ensure stability and bioactivity?

For cell culture applications, L-Glutamine (15N₂) must be reconstituted in sterile, pyrogen-free buffers and filtered (0.22 µm) to remove microbial contaminants. Due to its instability in liquid media, it should be added to cultures immediately before use. Pre-testing degradation rates via HPLC or mass spectrometry is recommended to confirm stability under experimental conditions .

Q. What protocols ensure accurate isotopic tracing in metabolic flux analysis using L-Glutamine (15N₂)?

Baseline correction is essential to distinguish endogenous 14N^{14}\text{N} from 15N^{15}\text{N} enrichment. Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to quantify isotopic incorporation. Calibrate instruments with certified 15N^{15}\text{N}-standards and include negative controls (e.g., 14N^{14}\text{N}-glutamine) to account for background signals .

Advanced Research Questions

Q. How can contamination in commercial 15N2^{15}\text{N}_215N2​ gas stocks affect nitrogen fixation studies, and how can this be mitigated?

Commercial 15N2^{15}\text{N}_2 gas may contain contaminants like 15NH4+^{15}\text{NH}_4^+ or 15NO3^{15}\text{NO}_3^-, leading to overestimated nitrogen fixation rates. To address this:

  • Pre-test gas purity using membrane inlet mass spectrometry (MIMS).
  • Employ "enriched water" methods instead of direct gas bubbling to minimize contamination risks.
  • Include procedural blanks to quantify background 15N^{15}\text{N} levels .

Q. What are the methodological trade-offs between bubble injection and enriched water techniques for 15N2^{15}\text{N}_215N2​ tracer experiments?

Bubble injection risks incomplete 15N2^{15}\text{N}_2 dissolution, especially in short incubations (<6 hours), potentially underestimating fixation rates by up to 72%. Enriched water pre-equilibrated with 15N2^{15}\text{N}_2 improves solubility but requires longer preparation times. Use error propagation models to compare uncertainties between methods, and validate with parallel incubations using both techniques .

Q. How can researchers optimize sample handling to preserve microbial activity during 15N2^{15}\text{N}_2 fixation assays?

  • Minimize delays between sample collection and incubation initiation (<30 minutes).
  • Maintain in situ temperatures and anaerobic conditions during transport.
  • Use polycarbonate incubation chambers to avoid gas exchange artifacts.
  • Monitor microbial viability via adenosine triphosphate (ATP) assays pre- and post-incubation .

Q. What statistical approaches are recommended for resolving contradictory data in isotopic tracer studies?

Apply mixed-effects models to account for variability between biological replicates. Use Bayesian inference to quantify uncertainties in 15N^{15}\text{N} enrichment measurements. For meta-analysis of conflicting results, calculate effect sizes (e.g., Cohen’s d) and assess heterogeneity using I² statistics .

Methodological Best Practices

  • Quality Control : Validate L-Glutamine (15N₂) purity via isotopic ratio mass spectrometry (IRMS) before critical experiments .
  • Data Reporting : Adhere to ISO/IEC 17025 standards for analytical reproducibility, including detailed documentation of instrument calibration and sample preparation .
  • Ethical Compliance : Cite primary literature for experimental protocols and disclose all modifications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.